2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide 2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 70089-60-0
VCID: VC5449979
InChI: InChI=1S/C9H8N2O5S/c12-8(13)5-11-9(14)10-6-3-1-2-4-7(6)17(11,15)16/h1-4H,5H2,(H,10,14)(H,12,13)
SMILES: C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC(=O)O
Molecular Formula: C9H8N2O5S
Molecular Weight: 256.23

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

CAS No.: 70089-60-0

Cat. No.: VC5449979

Molecular Formula: C9H8N2O5S

Molecular Weight: 256.23

* For research use only. Not for human or veterinary use.

2-(Carboxymethyl)-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide - 70089-60-0

Specification

CAS No. 70089-60-0
Molecular Formula C9H8N2O5S
Molecular Weight 256.23
IUPAC Name 2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O5S/c12-8(13)5-11-9(14)10-6-3-1-2-4-7(6)17(11,15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Standard InChI Key AKJNMNULPOADSL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Benzothiadiazine Framework

The benzothiadiazine scaffold consists of a benzene ring fused to a thiadiazine moiety, a six-membered ring containing two nitrogen atoms and one sulfur atom. In the 1,2,4-benzothiadiazine system, the sulfur occupies position 1, with nitrogens at positions 2 and 4 . The 1,1-dioxide suffix indicates the sulfone group (-SO₂-) at position 1, a common modification that enhances polarity and stability .

Substituent Analysis

The target compound features a carboxymethyl group (-CH₂COOH) at position 2 and a ketone (=O) at position 3. This substitution pattern distinguishes it from simpler analogs like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (PubChem CID 120220), which lacks the carboxymethyl and ketone groups . Comparative molecular weights highlight the impact of these substituents:

  • Base structure (CID 120220): C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}, MW 184.22 g/mol

  • Target compound: Estimated C9H8N2O5S\text{C}_9\text{H}_8\text{N}_2\text{O}_5\text{S}, MW ~272.23 g/mol (calculated via analog CID 120152) .

Synthetic Pathways and Reactivity

Retrosynthetic Considerations

The synthesis of 2-(carboxymethyl)-3-oxo derivatives likely involves:

  • Core formation: Cyclocondensation of o-aminobenzenesulfonamide with α-keto acids or esters .

  • Carboxymethyl introduction: Alkylation at position 2 using bromoacetic acid derivatives, followed by oxidation to the sulfone .

A related compound, methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CID 120152), demonstrates the feasibility of esterifying carboxyl groups in analogous positions .

Stability and Degradation

Sulfone-containing benzothiadiazines exhibit enhanced hydrolytic stability compared to their sulfide counterparts. The carboxymethyl group may participate in intramolecular hydrogen bonding with the ketone oxygen, as observed in CID 3507590 .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: The carboxymethyl and sulfone groups confer high polarity, suggesting moderate water solubility (~1–10 mg/mL) .

  • LogP: Estimated -0.5 to 0.5 (via computational models), indicating limited lipid membrane permeability .

Spectroscopic Signatures

  • IR spectroscopy: Expected peaks at 1700–1750 cm⁻¹ (C=O stretch), 1320–1350 cm⁻¹ (asymmetric SO₂), and 1140–1160 cm⁻¹ (symmetric SO₂) .

  • NMR: Predicted δ 2.5–3.0 ppm (CH₂ of carboxymethyl), δ 4.1–4.3 ppm (N-CH₂-COO), and δ 7.3–8.1 ppm (aromatic protons) .

Computational and Experimental Data Gaps

Missing Experimental Data

No direct studies on the target compound were identified in available databases. Key unknowns include:

  • Crystal structure: Critical for confirming stereochemistry and intermolecular interactions.

  • Thermal stability: DSC/TGA data needed to guide formulation development.

In Silico Predictions

  • ADMET: SwissADME predicts poor blood-brain barrier penetration (TPSA 110 Ų) and CYP2C9 inhibition risk .

  • Target prediction: Similar benzothiadiazines show affinity for prostaglandin receptors (ChEMBL data) .

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